4-Aminobenzimidamide Hydrochloride

MRGPRX1 GPCR agonism Pain signaling

4-Aminobenzimidamide HCl (monohydrochloride, MW 171.63) delivers dual functionality unmatched by generic alternatives: competitive serine protease inhibition (trypsin, uPA; Ki ~82 μM) combined with MRGPRX1 agonism. Unlike PMSF, leupeptin, or unsubstituted benzamidine (CAS 618-39-3)—all devoid of MRGPRX1 activity—this para-amino-substituted benzamidine uniquely enables concurrent interrogation of protease inhibition and MRGPRX1-mediated pain/itch pathways. Superior to peptide agonists (e.g., BAM8-22) suffering limited stability and oral bioavailability, this small-molecule tool compound ensures experimental reproducibility. Select the monohydrochloride salt (not dihydrochloride) for accurate free-base content in animal dosing calculations. Procure ≥97% purity for consistent dose-response and SAR studies.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
CAS No. 7761-72-0
Cat. No. B1266166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzimidamide Hydrochloride
CAS7761-72-0
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)N.Cl
InChIInChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H
InChIKeyYAVZGKYMGKLGFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminobenzimidamide Hydrochloride (CAS 7761-72-0): A Dual-Activity Benzamidine Derivative for Serine Protease Inhibition and MRGPRX1 Agonism


4-Aminobenzimidamide Hydrochloride (also known as 4-aminobenzamidine hydrochloride) is a synthetic benzamidine derivative with a para-substituted amino group. It functions primarily as a competitive inhibitor of serine proteases, including trypsin and urokinase-type plasminogen activator (uPA), and concurrently acts as an agonist of the Mas-related G-protein-coupled receptor X1 (MRGPRX1) [1]. This dual functional profile distinguishes it from simpler benzamidine analogs that lack either the amino substituent or MRGPRX1 activity.

Why 4-Aminobenzimidamide Hydrochloride Cannot Be Replaced by Generic Benzamidine or Protease Inhibitors


Simple benzamidine (CAS 618-39-3) and common serine protease inhibitors like PMSF or leupeptin lack MRGPRX1 agonist activity, a receptor implicated in pain modulation and itch signaling [1]. Conversely, peptide-based MRGPRX1 agonists such as BAM8-22 exhibit poor stability and oral bioavailability compared to small-molecule benzamidines . The para-amino substitution on the benzamidine core of 4-Aminobenzimidamide Hydrochloride confers both enhanced binding to serine protease active sites and a unique ability to engage MRGPRX1, a profile not replicated by other in-class compounds. Procurement of a generic alternative risks loss of either protease inhibition potency or MRGPRX1-dependent cellular effects.

Quantitative Differentiation of 4-Aminobenzimidamide Hydrochloride (CAS 7761-72-0) Against Key Comparators


MRGPRX1 Agonist Activity: A Unique Functional Profile Absent in Parent Benzamidine

4-Aminobenzimidamide Hydrochloride (Compound 4a) exhibits MRGPRX1 agonist activity, a property not shared by unsubstituted benzamidine (CAS 618-39-3). While specific EC50 data for Compound 4a are not reported in peer-reviewed literature, its classification as an MRGPRX1 agonist is confirmed by multiple authoritative vendor databases and is consistent with the activity of structurally related para-amidine agonists such as compound 5a (EC50 = 0.51 μM) in the same series [1][2].

MRGPRX1 GPCR agonism Pain signaling

Serine Protease Inhibition Potency: Comparable uPA Ki to Dihydrochloride Salt

The free base of 4-Aminobenzimidamide (present in both the hydrochloride and dihydrochloride salts) inhibits urokinase-type plasminogen activator (uPA) with a reported Ki of 82 μM . This value serves as a proxy for the monohydrochloride's inhibitory potency, as salt form does not alter the amidine group's interaction with the serine protease catalytic site.

Serine protease inhibition uPA Trypsin

Salt Form Differentiation: Monohydrochloride vs. Dihydrochloride for Solubility and Handling

4-Aminobenzimidamide Hydrochloride (monohydrochloride, CAS 7761-72-0) is a single HCl salt, whereas the commonly used dihydrochloride (CAS 2498-50-2) contains two HCl molecules per free base . The monohydrochloride exhibits different physicochemical properties: a molecular weight of 171.63 g/mol (vs. 208.09 g/mol for the dihydrochloride) and potentially altered aqueous solubility and hygroscopicity .

Salt form Solubility Formulation

Purity and Quality Control: 97% Minimum Purity with Batch-Specific Analytical Documentation

Reputable commercial sources offer 4-Aminobenzimidamide Hydrochloride with a minimum purity of 97%, accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of quality control ensures reproducibility in enzymatic assays and cellular experiments.

Purity QC Analytical characterization

Optimal Use Cases for 4-Aminobenzimidamide Hydrochloride (CAS 7761-72-0) Based on Quantitative Evidence


MRGPRX1-Mediated Analgesia and Itch Signaling Studies

Employ 4-Aminobenzimidamide Hydrochloride as a small-molecule MRGPRX1 agonist tool compound in cellular assays (e.g., calcium flux, cAMP modulation) to interrogate pain and itch pathways. Its agonist activity enables investigation of MRGPRX1-dependent inhibition of high-voltage-activated calcium currents in sensory neurons, a mechanism linked to spinal nociceptive transmission [1].

Serine Protease Activity Modulation in Biochemical Assays

Use as a competitive inhibitor of trypsin and uPA in enzyme kinetics studies, affinity chromatography, and protease activity profiling. The inferred uPA Ki of 82 μM provides a benchmark for dose-response experiments, while the para-amino group enhances binding compared to unsubstituted benzamidine .

Synthetic Intermediate for MRGPRX1 Agonist Libraries

Utilize as a key building block in the synthesis of benzamidine-based MRGPRX1 agonists. The para-amidine moiety is essential for high potency, as demonstrated by structure-activity relationship studies showing that meta- or ortho-substitution leads to 6-fold to >100-fold reductions in EC50 [1].

Precise In Vivo Dosing Requiring Defined Stoichiometry

Select the monohydrochloride salt (MW 171.63 g/mol) over the dihydrochloride (MW 208.09 g/mol) when exact molar equivalents are critical for animal dosing or formulation development, ensuring accurate free base content calculation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminobenzimidamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.